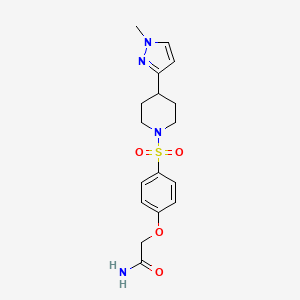

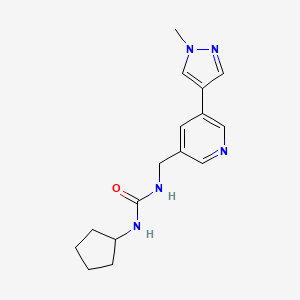

2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are known for their wide range of biological activities . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals . The sulfonyl group and phenoxy group could potentially contribute to the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and functional groups. These properties could include things like solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

Fluorescence-Tagged Histamine H3 Receptor Ligands

Compounds similar to "2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide", particularly those involving piperidine derivatives, have been coupled to fluorescent moieties for the development of novel histamine H3 receptor ligands. These compounds have shown good to excellent affinities for the histamine H3 receptor, making them potent tools for identifying and understanding the binding site on this receptor. The research has implications for in vivo screening and antagonist potencies, highlighting their potential in therapeutic applications and receptor site mapping (Amon et al., 2007).

Sulfonyl Derivatives of Phenoxyacetamide

Investigations into sulfonyl derivatives of phenoxyacetamide, which bear structural resemblance to the query compound, have led to the synthesis of various compounds with potential applications in chemical research and synthesis. These studies have provided insights into the reactivity and functionalization of phenoxyacetamide derivatives, enabling the development of new chemical entities with diverse applications, ranging from material science to pharmaceuticals (Cremlyn & Pannell, 1978).

Antimicrobial Activity of Heterocycles

Research on compounds incorporating the pyrazole moiety, similar to the one in the query compound, has led to the synthesis of new heterocycles with significant antimicrobial activity. These studies are crucial for the development of new antimicrobial agents, contributing to the fight against resistant microbial strains. The synthesis and evaluation of these compounds provide a foundation for further research into potent antimicrobial agents (El‐Emary et al., 2002).

Novel Coordination Complexes and Antioxidant Activity

The synthesis of novel coordination complexes involving pyrazole-acetamide derivatives, akin to the query compound, has been explored for their potential in forming supramolecular architectures through hydrogen bonding interactions. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential in oxidative stress-related research and applications. This line of research opens up new avenues for the development of compounds with therapeutic and material science applications (Chkirate et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-20-9-8-16(19-20)13-6-10-21(11-7-13)26(23,24)15-4-2-14(3-5-15)25-12-17(18)22/h2-5,8-9,13H,6-7,10-12H2,1H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOTXYRITOERCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)

![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)

![N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2555263.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2555271.png)